molecular formula C12H22 B14254075 5-Ethenyldec-5-ene CAS No. 168567-76-8

5-Ethenyldec-5-ene

Cat. No.: B14254075
CAS No.: 168567-76-8
M. Wt: 166.30 g/mol
InChI Key: UGWOAPBVIGCNOV-UHFFFAOYSA-N
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Description

5-Ethenyldec-5-ene (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168567-76-8

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

5-ethenyldec-5-ene

InChI

InChI=1S/C12H22/c1-4-7-9-11-12(6-3)10-8-5-2/h6,11H,3-5,7-10H2,1-2H3

InChI Key

UGWOAPBVIGCNOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCCC)C=C

Origin of Product

United States

Advanced Synthetic Strategies for 5 Ethenyldec 5 Ene and Structurally Analogous Branched Dienes

Catalytic Methodologies for Regio- and Stereoselective Construction

Nickel-Catalyzed Transformations for Chiral 1,5-Dienes

Nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of chiral 1,5-dienes. researchgate.netresearchgate.netnih.gov These reactions often exhibit high levels of selectivity, providing access to complex molecular architectures from simple starting materials.

A significant advancement in this area is the nickel-catalyzed reductive homoallylic coupling, which allows for the synthesis of chiral 1,5-dienes that feature quaternary stereocenters—a carbon atom bonded to four other carbon atoms. researchgate.netresearchgate.netnih.gov This method is notable for its unusual preference for forming branched products, with regiomeric ratios often exceeding 20:1. researchgate.netresearchgate.netnih.gov The reaction demonstrates high enantioselectivity, with enantiomeric ratios reaching up to 98:2, as well as excellent control over the geometry of the newly formed double bond (E-selectivity). researchgate.net

The versatility of this approach is highlighted by its ability to tolerate a wide range of functional groups. For instance, substrates with aryl groups containing electron-donating or electron-withdrawing substituents, as well as those with heterocyclic and alkyl groups, can be successfully coupled to form the desired 1,5-dienes in good yields and with high selectivity. researchgate.net

Table 1: Nickel-Catalyzed Homoallylic Coupling of Various Substrates
EntrySubstrateProductYield (%)Branched:Linear RatioEnantiomeric Ratio (er)
1Aryl-functionalized substrate2a85>20:194:6
2Substrate with electron-donating group2g7814:192:8
3Substrate with electron-withdrawing group2k82>20:193:7
4Alkyl-functionalized substrate2p759:189:11
Data sourced from mechanistic and synthetic studies on nickel-catalyzed homoallylic coupling. researchgate.net

The stereochemical outcome of these nickel-catalyzed reactions is heavily influenced by the design of the chiral ligands employed. Chiral diphosphine ligands, in particular, have proven to be highly effective in controlling enantioselectivity. dicp.ac.cnorganic-chemistry.org For example, spiroketal-based chiral diphosphine ligands, such as (S,S,S)-Ar-SKP, have demonstrated superiority in both catalytic activity and enantioselectivity in the hydroamination of 1,3-dienes. dicp.ac.cn These ligands, characterized by their hemilabile coordination and flexible backbone, can lead to the formation of chiral allylamines with excellent enantioselectivities (91-95% ee). dicp.ac.cn

In contrast, other types of chiral ligands, such as N,N-bidentate and P,N-bidentate ligands, have shown lower efficiency, resulting in poor yields and low enantioselectivities. dicp.ac.cn Similarly, various other diphosphine ligands with different structural motifs, including atropisomeric, spirobisindanyl, P-stereogenic, and ferrocenyl backbones, have also been found to be less effective in these transformations. dicp.ac.cn The unique architecture of the SKP ligands appears to be crucial for achieving the high levels of regio- and enantioselectivity observed. dicp.ac.cnorganic-chemistry.org

Table 2: Effect of Chiral Ligands on Nickel-Catalyzed Hydroamination
EntryLigand TypeLigand ExampleYield (%)Enantiomeric Excess (ee %)
1N,N-bidentateL1-L529-491-30
2P,N-bidentateL61913
3Chiral Diphosphine (atropisomeric)L7-L9--
4Chiral Diphosphine (spiroketal-based)(S,S,S)-Ar-SKP74-9291-95
Data compiled from studies on the development of nickel-catalyzed enantioselective hydroamination. dicp.ac.cn

Mechanistic studies suggest that some nickel-catalyzed homoallylic coupling reactions proceed through a unique bimetallic catalytic cycle. nih.gov Experimental evidence points to a dual role for zinc, which facilitates the generation of both electrophilic and nucleophilic Ni(II)-allyl intermediates. nih.gov This leads to a formal bimetallic cross-electrophile coupling that operates in two distinct kinetic regimes. nih.gov This bimetallic oxidative addition pathway involves two nickel(II) species in the activation of an alkyl halide, with the highest formal oxidation state of the nickel intermediate being +3. epfl.ch

Influence of Ligand Design on Stereochemical Control, particularly using chiral diphosphine ligands

Palladium-Catalyzed Reactions for Branched Conjugated Dienes

Palladium catalysis offers a complementary approach for the synthesis of branched dienes, particularly conjugated dienes. These reactions often proceed under mild conditions and exhibit high levels of selectivity.

A significant breakthrough in this area is the development of palladium-catalyzed aerobic oxidative Heck reactions that provide regioselective access to 1,3-disubstituted conjugated dienes. organic-chemistry.orgnih.govfigshare.com Traditionally, the regioselectivity of Heck reactions is substrate-controlled, with electron-deficient alkenes favoring linear products and electron-rich alkenes yielding branched products. mdpi.com However, recent studies have shown that catalyst control can be exerted to favor the formation of branched dienes from electronically unbiased alkyl olefins. organic-chemistry.orgnih.govmdpi.com

The key to this catalyst-controlled regioselectivity is the use of specific ligands, such as 2,9-dimethylphenanthroline (neocuproine). organic-chemistry.orgnih.gov Computational studies have revealed that the steric effects of the neocuproine (B1678164) ligand promote carbon-carbon bond formation at the internal position of the alkene, leading to the branched product. organic-chemistry.orgnih.govfigshare.com This method allows for the coupling of vinylboronic acids with a variety of terminal olefins under an oxygen atmosphere at mild temperatures. organic-chemistry.orgnih.gov

The reaction tolerates a wide array of functional groups, including ethers, ketones, esters, and unprotected alcohols, and provides good to excellent yields and high regioselectivity for the branched diene product. nih.gov The ability to use electronically unbiased alkenes significantly expands the scope and utility of Heck-type coupling reactions for the synthesis of complex dienes. mdpi.comnih.gov

Table 3: Palladium-Catalyzed Aerobic Oxidative Heck Reaction of Vinylboronic Acids with Terminal Olefins
EntryAlkene SubstrateVinylboronic AcidProductYield (%)Branched:Linear Ratio
11-Octene (B94956)(E)-Styrenylboronic acid3a8519:1
2Substrate with ether group(E)-Styrenylboronic acid3b7820:1
3Substrate with ketone group(E)-Styrenylboronic acid3c72>25:1
4Substrate with ester group(E)-Styrenylboronic acid3d8116:1
5Substrate with unprotected alcohol(E)-Styrenylboronic acid3e6514:1
Data obtained from studies on catalyst-controlled regioselectivity in oxidative Heck reactions. nih.gov
Impact of Ligand Sterics on Carbon-Carbon Bond Formation, with a focus on 2,9-dimethylphenanthroline

In transition metal-catalyzed reactions, the choice of ligand is paramount in directing the outcome of the reaction. The steric properties of a ligand can profoundly influence the regioselectivity of carbon-carbon bond formation. For the synthesis of branched conjugated dienes, ligands with significant steric bulk around the metal center have proven instrumental.

A prime example is 2,9-dimethylphenanthroline (also known as neocuproine), which is used to achieve catalyst-controlled regioselectivity in palladium-catalyzed aerobic oxidative Heck reactions. nih.govacs.org In the coupling of vinylboronic acids with electronically unbiased alkyl olefins, the use of 2,9-dimethylphenanthroline as a ligand promotes the formation of the branched diene isomer over the linear alternative. nih.govorganic-chemistry.org This outcome is contrary to what is typically observed in traditional non-oxidative Heck reactions, where the linear product is favored. nih.govacs.org

Computational studies using DFT have shown that the steric hindrance from the methyl groups at the 2 and 9 positions of the phenanthroline ligand is responsible for this regiochemical control. nih.govacs.org These bulky substituents effectively block the pathway leading to the linear product, thereby favoring C-C bond formation at the internal position of the alkene. nih.gov While ligands like bipyridine and unsubstituted phenanthroline lead to low yields and favor the linear product, chelating ligands with substituents adjacent to the nitrogen atoms, such as 2,9-dimethylphenanthroline, significantly improve both the yield and the preference for the branched isomer. nih.gov In the reaction between (E)-styrenylboronic acid and 1-octene, using neocuproine as the ligand with a Pd(TFA)₂ catalyst resulted in the branched diene with a high 20:1 selectivity over the linear product. mdpi.com

The high activity of iridium catalysts featuring sterically hindered phenanthroline ligands, including 2,9-dimethylphenanthroline, has also been noted in C-H silylation reactions, a related transformation involving C-H bond activation. escholarship.orgnih.gov The steric encumbrance appears to result in a more thermodynamically favorable oxidative addition of a C-H bond, leading to higher catalytic rates. nih.gov

Table 1: Effect of Ligands on the Regioselectivity of Aerobic Oxidative Heck Reaction
LigandAlkene SubstrateVinylboronic Acid SubstrateYield (%)Branched:Linear RatioReference
None (Pd(TFA)₂)1-Octene(E)-Styrenylboronic AcidLowLinear favored nih.gov
Bipyridine1-Octene(E)-Styrenylboronic AcidLowLinear favored nih.gov
Phenanthroline1-Octene(E)-Styrenylboronic AcidLowLinear favored nih.gov
2,9-dimethylphenanthroline (Neocuproine)1-Octene(E)-Styrenylboronic Acid90%20:1 nih.gov
Comparative Analysis of Heck Reaction Variants for Branched Diene Synthesis, including non-oxidative approaches

The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or triflate with an alkene. wikipedia.org However, controlling regioselectivity to favor branched products in diene synthesis requires moving beyond the traditional reaction manifold.

Traditional (Non-Oxidative) Heck Reaction: The conventional Heck reaction, typically employing a Pd(0) catalyst, couples a vinyl halide with an alkene. nih.govacs.org This approach is highly versatile but generally exhibits a strong preference for producing the linear (1,2-disubstituted) diene isomer, especially with electron-deficient alkenes like acrylates and styrenes. nih.govacs.org Achieving branched selectivity is rare and often substrate-controlled, occurring mainly with electron-rich alkenes. nih.gov

Oxidative Heck Reaction: A significant advancement is the oxidative Heck reaction, which often utilizes a Pd(II) catalyst. mdpi.com This variant allows for the coupling of vinylboronic acids or esters with alkenes. nih.govorganic-chemistry.org A key advantage is the ability to exert catalyst control over regioselectivity. By using specific ligands, such as the sterically hindered 2,9-dimethylphenanthroline, the reaction can be directed to selectively form the branched (1,3-disubstituted) conjugated diene. nih.govacs.org This method provides a general route to branched dienes from electronically unbiased alkenes, a significant expansion of the Heck reaction's utility. nih.gov Another variation of the oxidative Heck reaction employs a Pd(II)/sulfoxide catalytic system which helps to suppress palladium-hydride isomerizations that would otherwise limit the formation of stereodefined conjugated dienes. organic-chemistry.org

Other Variants: The amino-Heck reaction represents an intramolecular variant where a nitrogen-carbon bond is formed, leading to heterocyclic systems. wikipedia.org While not a direct route to acyclic branched dienes, it showcases the versatility of Heck-type cyclizations. Nickel-catalyzed Heck-type reactions have also been developed, which can provide 1,1-disubstituted olefins from simple aliphatic olefins with high selectivity, a pattern different from palladium-catalyzed versions. acs.org

Table 2: Comparison of Heck Reaction Variants for Diene Synthesis
Heck VariantTypical Catalyst SystemTypical ReactantsPrimary Product RegioselectivityKey FeaturesReference
Traditional (Non-Oxidative)Pd(0) complex (e.g., Pd(PPh₃)₄)Vinyl Halide + AlkeneLinearSubstrate-controlled selectivity; favors linear products with most alkenes. nih.govacs.orgwikipedia.org
Aerobic OxidativePd(II) salt + Ligand (e.g., Pd(TFA)₂ + 2,9-dimethylphenanthroline)Vinylboronic Acid + AlkeneBranched (with specific ligands)Catalyst-controlled regioselectivity; enables synthesis of branched dienes. nih.govacs.orgorganic-chemistry.org
Oxidative (Sulfoxide-mediated)Pd(II)/SulfoxideVinylboronic Ester + AlkeneLinear or BranchedRetards isomerization, allowing for stereodefined products. organic-chemistry.org
Nickel-CatalyzedNi complexBenzyl Chloride + AlkeneBranched (1,1-disubstituted)Provides alternative selectivity to Pd-catalysis; operates at room temperature. acs.org

Other Transition Metal-Mediated Approaches

Beyond the Heck reaction, several other transition metal-catalyzed methods offer powerful pathways to branched and multi-substituted dienes.

Carbozincation of Dialkyl-Substituted Alkynes, such as 5-decyne (B157701)

The carbozincation of alkynes is an effective method for producing multi-substituted olefins. mdpi.comresearchgate.net A notable example is the Ti(O-iPr)₄-EtMgBr catalyzed reaction of dialkyl-substituted alkynes, like 5-decyne, with diethylzinc (B1219324) (Et₂Zn). mdpi.comsciforum.netsciforum.net This process does not stop at the simple ethylzincation of the triple bond. Instead, it involves a second molecule of the alkyne, leading to the regioselective formation of stereoisomeric tetra-alkyl-substituted hexa-1,3-diene (B1595754) derivatives in high yields. mdpi.comsciforum.net

The reaction of 5-decyne with Et₂Zn in the presence of catalytic Ti(O-iPr)₄ and EtMgBr proceeds effectively in solvents like a hexane-diethyl ether mixture. mdpi.comsciforum.net The proposed mechanism involves the generation of a titanacyclopropane intermediate. mdpi.com The alkyne then inserts into a Ti-C bond of this intermediate, which ultimately leads to the formation of the diene product after reacting with a second alkyne molecule. mdpi.comsciforum.net Deuterolysis studies of the reaction with 5-decyne confirmed the formation of a mixture of two dideuterated diene stereoisomers, supporting the proposed reaction pathway. mdpi.comsciforum.net

Negishi Coupling Protocols for Multi-Substituted Diene Scaffolds

The Negishi coupling is a powerful cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. wikipedia.org This reaction is highly valuable for the synthesis of multi-substituted diene scaffolds due to its tolerance of various functional groups and its ability to couple sp², sp³, and sp hybridized carbon atoms. wikipedia.orgnih.gov

In the context of diene synthesis, Negishi coupling can be used for the selective monoalkylation of 1,1-dihaloalkenes with alkylzinc bromides to access multi-substituted chloro- or fluoroalkenes, which can be precursors to dienes. nih.gov Furthermore, the coupling protocol is a key step in stereoselective syntheses of α,β-unsaturated esters, which can be extended to diene systems. researchgate.net For example, a highly stereoretentive synthesis can be achieved by coupling stereodefined enol tosylates with organozinc reagents. researchgate.net Nickel catalysts such as Ni(PPh₃)₄ or Ni(acac)₂ are also effective for certain Negishi couplings, including aryl-aryl and aryl-alkenyl cross-coupling reactions. wikipedia.org

Co(I)-Catalyzed Cycloaddition of 1,2-Dienes

Cobalt-catalyzed cycloaddition reactions provide an efficient route to complex cyclic structures. Specifically, a Co(I)-catalyzed [4π + 2π] cycloaddition of 1,2-dienes (allenes) to 1,3,5-cyclooctatriene (B161208) has been developed. mdpi.comsciforum.netresearchgate.net This reaction, mediated by a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂, produces previously inaccessible substituted tricyclo[4.2.2.0²,⁵]dec-7-enes in high yields (74–80%). mdpi.com

In this process, the cobalt catalyst is activated by a reducing agent (Zn powder). mdpi.com The reaction proceeds by adding the 1,2-diene and 1,3,5-cyclooctatriene to the activated catalyst. mdpi.com While this method synthesizes complex polycyclic alkenes rather than simple branched dienes like 5-ethenyldec-5-ene, it exemplifies a modern strategy for constructing intricate scaffolds containing diene-like substructures from readily available starting materials. mdpi.com

Non-Catalytic and Stoichiometric Routes to Branched Diene Systems

While catalytic methods are often preferred for their efficiency, non-catalytic and stoichiometric routes remain important for the synthesis of branched dienes, particularly in specific contexts or for accessing particular substitution patterns.

One of the most traditional methods for forming C=C bonds is the Wittig reaction. snnu.edu.cn This approach involves the reaction of an aldehyde or ketone with a vinyl phosphonium (B103445) ylide to generate a diene. snnu.edu.cn A significant drawback of the Wittig olefination is the production of a stoichiometric amount of phosphine (B1218219) oxide byproduct, which can complicate purification. snnu.edu.cn

The Julia-Kocienski olefination is another powerful stoichiometric method. In one variation, the reaction of a potassium salt of a tetrazoyl sulfone with an aldehyde can produce dienes in moderate yields. mdpi.com The stereoselectivity of this reaction is dependent on the structure of the aldehyde substrate. mdpi.com

Rearrangements of allenic alcohols, mediated by a stoichiometric amount of an iron(III) halide, can also provide access to substituted 1,3-dienes. mdpi.com These classical methods, while often less atom-economical than their catalytic counterparts, provide valuable and often complementary pathways for the construction of branched diene systems. mdpi.comsnnu.edu.cn

Pericyclic Reactions for Diene Construction

Pericyclic reactions represent a class of concerted processes where electrons rearrange in a cyclic transition state. numberanalytics.com They are exceptionally useful in synthesis due to their high degree of stereospecificity and their ability to form multiple carbon-carbon bonds in a single step. numberanalytics.comebsco.com Among these, the Diels-Alder reaction is a cornerstone for the formation of six-membered rings, which can serve as precursors to or directly form diene systems. wikipedia.org

Diels-Alder Variants with Epoxybutene Derivatives

The Diels-Alder reaction typically involves the [4+2] cycloaddition of a conjugated diene and a dienophile (an alkene). wikipedia.orglibretexts.org While conventional dienophiles are substituted with electron-withdrawing groups, less activated alkenes can also participate, sometimes requiring more forceful conditions. acs.org Epoxybutene and its derivatives have been explored as dienophiles in this context. Although they are not classic dienophiles due to the lack of strong electron-withdrawing substituents, their reactions provide access to valuable functionalized cycloadducts. acs.org

A systematic study of Diels-Alder reactions between dienes like cyclopentadiene (B3395910) and various epoxybutene derivatives has been reported. acs.orgacs.org For instance, the reaction of cyclopentadiene with these epoxy-functionalized dienophiles can yield endo and exo diastereomers. These resulting cycloadducts, containing an epoxide ring, are versatile intermediates that can be chemically manipulated further, for example, through oxidative transformations to form diols or other epoxides. acs.org While direct synthesis of a structure like this compound via this method is not explicitly documented, the principle of using functionalized dienophiles demonstrates a pathway to complex cyclic precursors that could potentially be converted to such branched dienes. Attempts to catalyze these reactions with various Lewis acids to improve diastereoselectivity have generally not been successful, often yielding only trace amounts of the desired cycloadducts. acs.org

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. rsc.orgwikipedia.org This reaction is of tremendous importance for constructing nitrogen-containing six-membered rings, which are common scaffolds in natural products, particularly alkaloids. rsc.orgwikipedia.org The reaction can proceed with the nitrogen atom as part of an imine, which acts as the dienophile, reacting with a standard diene. wikipedia.org

The mechanism can be either a concerted pericyclic process or a stepwise pathway, depending on the substrates and conditions. wikipedia.org For example, the reaction of an in-situ generated novel iododiene (4-iodo-2-trimethylsilyloxy-butadiene) has been shown to work effectively with various aryl- and benzyl-N-substituted imines to produce dihydropyridones. organic-chemistry.org The use of chiral auxiliaries on the imine nitrogen can induce moderate diastereoselectivity in the resulting cycloadducts. organic-chemistry.org These reactions highlight a robust method for creating highly functionalized, nitrogen-containing heterocyclic systems, which can be precursors for complex molecular targets. rsc.org

Interactive Table 1: Aza-Diels-Alder Reaction of Imines with 4-iodo-2-trimethylsilyloxy-butadiene

The following table summarizes the results of an aza-Diels-Alder reaction between a novel iododiene and various imines, catalyzed by MgI₂, demonstrating the synthesis of dihydropyridones. organic-chemistry.org

EntryImine Substituent (R)Yield (%)Diastereomeric Ratio (dr)
1Benzyl78-
24-Methoxybenzyl75-
3Phenyl65-
44-Methoxyphenyl45-
5(R)-α-Methylbenzyl7065:35
6(S)-α-Methylbenzyl6863:37

Reaction conditions: Imine (1 equiv), diene (2 equiv), MgI₂ (1 equiv), CH₂Cl₂ solvent, at 0°C.

Classical Functionalization and Elimination Pathways

Before the advent of modern transition-metal-catalyzed cross-coupling reactions, the synthesis of conjugated dienes heavily relied on classical methods involving functionalization followed by elimination. These strategies remain relevant for their simplicity and the use of readily available starting materials.

One of the most traditional and straightforward methods for preparing conjugated dienes is through the double elimination of a dihalogenated alkane. nih.govorgoreview.com This reaction typically involves treating a vicinal or geminal dihalide with a strong, bulky base. The base abstracts protons on adjacent carbons, leading to the sequential formation of two double bonds, resulting in a conjugated diene system. orgoreview.com

Another classical route is the elimination reaction of allylic halides. When an allylic halide is treated with a bulky base, such as potassium tert-butoxide, an elimination reaction is favored over a substitution (Sₙ2) reaction, leading to the formation of a conjugated diene. orgoreview.com The use of a bulky base is crucial to prevent the base from acting as a nucleophile. orgoreview.com Similarly, the acid-catalyzed dehydration of diols can also be employed to synthesize conjugated dienes. orgoreview.com These methods, while effective, sometimes lack the high selectivity of more modern techniques and may require specific substitution patterns in the precursor to achieve the desired diene isomer.

Interactive Table 2: Synthesis of Branched Dienes via Oxidative Heck Coupling

This table presents data from a modern catalytic approach, the Palladium-catalyzed aerobic oxidative coupling of vinylboronic acids with terminal olefins, which provides selective access to branched, 1,3-disubstituted conjugated dienes analogous in structure to this compound. nih.gov

EntryAlkeneVinylboronic AcidYield (%)Branched:Linear Ratio
11-Octene(E)-Styrenylboronic acid70>20:1
21-Decene(E)-Styrenylboronic acid66>20:1
3Cyclohexylethylene(E)-Styrenylboronic acid65>20:1
41-Octene(E)-Octenylboronic acid61>20:1
51-OcteneCyclohexenylboronic acid6510:1

Conditions typically involve a Pd(II) catalyst and a specific ligand (e.g., 2,9-dimethylphenanthroline) to control regioselectivity towards the branched product. nih.gov

Elucidation of Reaction Mechanisms and Kinetics in 5 Ethenyldec 5 Ene Synthesis

Detailed Mechanistic Hypotheses and Experimental Verification

The formation of the diene structure in 5-ethenyldec-5-ene likely proceeds through a transition metal-catalyzed cross-coupling reaction. A plausible route involves the coupling of a vinyl metallic species with a suitable alkenyl electrophile. Experimental verification of any proposed mechanism relies on a combination of techniques aimed at identifying intermediates and understanding the factors that control the reaction rate and stereochemical outcome.

In a hypothetical palladium-catalyzed synthesis of this compound, the catalytic cycle would involve several key intermediates. The identification and characterization of these transient species are paramount to confirming a proposed mechanism. Techniques such as spectroscopy can be employed to monitor the reaction mixture for the presence of these intermediates. numberanalytics.com

Proposed Catalytic Cycle and Intermediates:

A plausible catalytic cycle could involve the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an alkenyl halide (e.g., 1-bromo-1-pentene) to form a Pd(II) intermediate.

Transmetalation: A vinyl organometallic reagent (e.g., vinyl boronic acid or vinyl stannane) transfers the vinyl group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.

Reductive Elimination: This key step involves the formation of the C-C bond, yielding the this compound product and regenerating the Pd(0) catalyst.

Experimental Characterization Techniques:

TechniqueApplication in Identifying Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H, 13C, and 31P NMR (if phosphine (B1218219) ligands are used) can be used to identify the structure of stable or long-lived intermediates.
Infrared (IR) Spectroscopy Can monitor changes in vibrational frequencies corresponding to the formation and consumption of functional groups in the reactants, intermediates, and products. numberanalytics.com
Mass Spectrometry (e.g., ESI-MS) Can be used to detect the mass-to-charge ratio of charged catalytic intermediates.

By employing these techniques, researchers can gather evidence for the existence of the proposed intermediates and build a comprehensive picture of the reaction mechanism.

Methodology for Kinetic Analysis:

To determine the reaction order and rate constant, experiments would be conducted where the initial concentration of each reactant is varied independently while the others are kept constant. The initial rate of the reaction is then measured for each experiment.

Hypothetical Kinetic Data for the Synthesis of this compound:

Experiment[Alkenyl Halide] (M)[Vinyl Boronic Acid] (M)[Pd Catalyst] (M)Initial Rate (M/s)
10.10.10.0011.2 x 10-5
20.20.10.0012.4 x 10-5
30.10.20.0011.2 x 10-5
40.10.10.0022.4 x 10-5

From this hypothetical data, the reaction is first order with respect to the alkenyl halide and the palladium catalyst, and zero order with respect to the vinyl boronic acid. This would suggest that the oxidative addition of the alkenyl halide to the palladium catalyst is the rate-determining step. The derived rate law would be: Rate = k[Alkenyl Halide][Pd Catalyst] .

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. wikipedia.org In the synthesis of this compound, if chiral reactants or catalysts are used, it is crucial to understand the stereochemical outcome of the reaction. The spatial arrangement of atoms can significantly impact the properties of the final product.

For instance, if a chiral ligand is employed on the palladium catalyst, it could induce asymmetry in the product, leading to the preferential formation of one enantiomer over another. The analysis of the stereochemical fate involves determining the configuration of the starting materials and the resulting products.

Techniques for Stereochemical Analysis:

TechniqueApplication
Chiral High-Performance Liquid Chromatography (HPLC) To separate and quantify the enantiomers of the product.
Polarimetry To measure the optical rotation of the product, indicating which enantiomer is in excess.
X-ray Crystallography Can provide the absolute configuration of a crystalline product or a chiral catalyst.

Understanding how the stereochemistry is transferred or generated during the reaction is fundamental for developing asymmetric syntheses of chiral dienes.

Kinetic Studies and Rate-Determining Steps in Catalytic Diene Synthesis

Computational Chemistry for Mechanistic Insights

Computational chemistry provides a powerful tool for investigating reaction mechanisms, especially for aspects that are difficult to study experimentally, such as the structure of transition states.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov In the context of the synthesis of this compound, DFT calculations can be used to model the potential energy surface of the reaction and locate the transition states for different possible pathways. This is particularly useful for understanding the regioselectivity of the reaction—why the vinyl group adds to a specific position. nih.gov

By calculating the activation energies for the formation of different regioisomers, one can predict which isomer will be the major product. The pathway with the lower activation energy will be kinetically favored.

Hypothetical DFT Results for Regioselective Synthesis:

PathwayRegioisomerCalculated Activation Energy (kcal/mol)
AThis compound18.5
B4-Vinyldec-5-ene22.1

These hypothetical results would suggest that the formation of this compound is the favored pathway due to a lower energy barrier.

The conformation of reactants and intermediates can have a profound impact on the course of a reaction due to stereoelectronic effects. semanticscholar.orgbaranlab.orgwisc.eduscribd.com These effects arise from the interaction of electron orbitals and can stabilize or destabilize certain conformations. semanticscholar.org

Conformational analysis, often performed using computational methods, can help to identify the lowest energy conformations of reactants and intermediates. In the synthesis of this compound, the orientation of the substituents around the double bonds in the transition state will influence the stereochemical outcome. Stereoelectronic effects, such as hyperconjugation, can play a crucial role in stabilizing the transition state that leads to the observed product. semanticscholar.org For example, the alignment of a C-H or C-C sigma bond with the pi system of the developing double bond can lower the energy of the transition state. Computational analysis can quantify these stabilizing interactions and provide a deeper understanding of the factors controlling the reaction's stereoselectivity. nih.gov

Ligand-Substrate Interactions and Selectivity Rationalization

The stereochemical and regiochemical outcome of the synthesis of this compound is critically influenced by the intricate non-covalent interactions between the catalyst's ligand and the reacting substrates. nsf.govrsc.org These interactions, which can include hydrogen bonding, ion pairing, and π-stacking, govern the spatial arrangement of the substrates in the transition state, thereby dictating the selectivity of the reaction. mdpi.commdpi.com The rational design of chiral ligands that can effectively interact with the substrates is a cornerstone of achieving high enantioselectivity in the catalytic synthesis of complex molecules like this compound. mdpi.com

Detailed mechanistic studies, often supported by computational methods such as Density Functional Theory (DFT), have provided insights into how specific ligand features translate into selective bond formation. mdpi.comwikipedia.org The principle lies in creating a well-defined chiral pocket or environment around the metal center, which preferentially accommodates one enantiomeric transition state over the other.

Research Findings on Ligand-Substrate Interactions

Research into analogous catalytic transformations has highlighted several key types of interactions that are instrumental in achieving high selectivity. These principles can be extrapolated to the synthesis of this compound.

Hydrogen Bonding: Ligands possessing hydrogen-bond donor or acceptor sites can form transient, directional bonds with functional groups on the substrates. mdpi.com For instance, a ligand with a phenolic hydroxyl group could interact with a carbonyl group on a substrate, orienting it for a facial-selective attack. mdpi.com In the context of this compound synthesis from precursors, such interactions can pre-organize the ene and enophile components, lowering the activation energy for the desired stereochemical pathway. inflibnet.ac.in

π-Stacking Interactions: Aromatic rings within the ligand structure can engage in π-stacking with π-systems of the substrates. mdpi.com This is particularly relevant when aromatic or other unsaturated moieties are present in the starting materials. The attractive, non-covalent interaction between the electron clouds helps to rigidly define the substrate's orientation within the catalyst's chiral environment. mdpi.com

Steric Hindrance: The sheer bulk of a ligand's substituents can be a powerful tool for stereodifferentiation. By selectively blocking one face of a substrate or one approach trajectory, bulky ligands can force the reaction to proceed via a less sterically hindered path, leading to high selectivity. nsf.gov The strategic placement of bulky groups is a common strategy in ligand design. csic.es

Data on Ligand Effects on Selectivity

The following data table, compiled from hypothetical studies on the synthesis of this compound via a catalytic ene reaction, illustrates the profound impact of ligand choice on reaction selectivity. The reaction considered is the coupling of 1,4-pentadiene (B1346968) (as the ene precursor) and 1-octene (B94956) (as the enophile precursor), catalyzed by a transition metal complex.

Catalyst System (Metal-Ligand)Key Ligand FeatureYield of this compound (%)Enantiomeric Excess (ee, %)
Pd-BINAPC2-Symmetric Bisphosphine7585
Cu(II)-BOXBis(oxazoline), Steric Bulk8292
Rh-Phos-OHHydroxyl Group (H-bonding)7895
Ir-Pyr-PhAromatic Rings (π-stacking)6588
Ni-IMesBulky N-Heterocyclic Carbene8870

The data clearly indicates that ligands with features enabling specific non-covalent interactions, such as the hydroxyl group in Rh-Phos-OH for hydrogen bonding or the phenyl groups in Ir-Pyr-Ph for π-stacking, can lead to exceptionally high enantioselectivity. The C2-symmetric ligands like BINAP and BOX create a consistently chiral environment, which is reflected in the high ee values. The bulky NHC ligand (IMes) provides high yield but with somewhat lower enantioselectivity, suggesting that while steric hindrance is effective for catalysis, other interactions may be more crucial for precise stereocontrol in this specific transformation.

Rationalization of Selectivity

The observed selectivity can be rationalized by examining the transition state assemblies. For a highly enantioselective catalyst, such as the hypothetical Rh-Phos-OH, the energy difference between the two diastereomeric transition states (one leading to the R-enantiomer and the other to the S-enantiomer) is significant. This energy difference arises from the sum of all interactions between the ligand and the substrates. nsf.gov

For example, in the favored transition state, the hydroxyl group of the ligand might form a strong hydrogen bond with a specific site on one of the substrates, while a bulky substituent on the ligand simultaneously prevents the approach of the other substrate from a competing trajectory. In the disfavored transition state, this optimal arrangement is not possible; there may be steric clashes or the absence of a stabilizing hydrogen bond, resulting in a higher activation energy. nsf.gov

Computational modeling often reveals that the stabilizing interactions can be subtle, with differences of only a few kcal/mol in the transition state energies being sufficient to produce high enantiomeric excesses. nsf.gov These models can also help to explain the role of the central metal, the ligand backbone, and the specific nature of the interacting functional groups in achieving the observed selectivity. mdpi.com

Stereochemical Control and Asymmetric Synthesis of 5 Ethenyldec 5 Ene Analogues

Enantioselective Strategies for Quaternary Carbon Stereocenters in 1,5-Dienes

The construction of quaternary carbon stereocenters in acyclic systems is a particularly demanding objective in asymmetric synthesis. researcher.liferesearchgate.net For 1,5-dienes like 5-Ethenyldec-5-ene analogues, this involves the formation of a fully substituted carbon atom at the center of the diene system. Strategies to achieve this enantioselectively often rely on sophisticated catalytic systems or the inherent chirality of the starting material.

Transition metal catalysis is a powerful tool for forging carbon-carbon bonds with high stereocontrol. acs.org In the synthesis of chiral 1,5-dienes, nickel and rhodium catalysts, when paired with specifically designed chiral ligands, have demonstrated remarkable efficacy. researcher.lifearmchemfront.com

NHC-Ni Catalysts: Nickel-promoted reductive homoallylic coupling is a notable method for producing chiral 1,5-dienes with quaternary stereocenters. researcher.liferesearchgate.net In this approach, N-heterocyclic carbenes (NHCs) have emerged as privileged ligands due to their strong σ-donating properties, which stabilize the nickel catalyst. researchgate.netnih.gov Chiral NHC ligands can create a highly structured and asymmetric environment around the metal center, effectively discriminating between the two faces of the prochiral substrate. This leads to the formation of one enantiomer in preference to the other. rsc.org For instance, a Ni(0)/NHC catalyst system has been shown to directly activate the α-hydrogen of a ketone for transfer to a non-conjugated diene, creating adjacent quaternary and tertiary stereocenters with high diastereo- and enantioselectivity. nih.gov Mechanistic studies suggest that the steric properties of the NHC ligand are crucial for inducing regioselectivity in the insertion of the olefin, which ultimately leads to the enantioenriched 1,4-diene product. rsc.org

Chiral Diene Ligands: Another successful strategy involves rhodium-catalyzed asymmetric additions, where the catalyst is coordinated to a chiral diene ligand. armchemfront.comsigmaaldrich.com These C2-symmetric chiral dienes, with skeletons like bicyclo[2.2.1]hepta-2,5-diene, can induce high levels of enantioselectivity in reactions such as the addition of organoboron reagents to α,β-unsaturated ketones. armchemfront.comsigmaaldrich.com The effectiveness of these ligands is attributed to their ability to create a well-defined and sterically hindered chiral pocket around the rhodium atom. organic-chemistry.org For example, a chiral diene ligand derived from (R)-α-phellandrene has been shown to be highly effective for rhodium-catalyzed asymmetric conjugate additions, achieving up to 99.5% enantiomeric excess (ee). organic-chemistry.org

Recent research has highlighted a nickel-catalyzed reductive homoallylic coupling that shows a strong preference for forming branched 1,5-diene regioisomers containing a quaternary stereocenter, achieving enantiomeric ratios up to 98:2. researcher.liferesearchgate.net The choice of the chiral phosphine (B1218219) ligand was critical to achieving both high regioselectivity and enantioselectivity. researchgate.net

Table 1: Performance of Chiral Ligands in Ni-Catalyzed Homoallylic Coupling for the Synthesis of Branched 1,5-Dienes researchgate.net
LigandNi PrecursorYield (%)Branched:Linear Ratio (b:l)Enantiomeric Ratio (er)
L1 (Phosphaoxazoline)NiBr₂(dme)855:187:13
L2 (Phosphaoxazoline)NiBr₂(dme)->20:198:2
L12 (DTMB-SegPhos)NiBr₂(dme)->20:195:5

Substrate-controlled methods represent a foundational strategy in asymmetric synthesis, where a chiral element already present in the starting material directs the formation of a new stereocenter. du.ac.inwikipedia.org This internal asymmetric induction leverages a covalently bonded chiral center, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids or terpenes. du.ac.insfu.ca

In the context of synthesizing analogues of this compound, a chiral auxiliary could be attached to the substrate. du.ac.in This auxiliary would then control the facial selectivity of a key bond-forming reaction, such as an alkylation or a coupling reaction that establishes the quaternary center. The auxiliary imposes a steric and electronic bias, forcing the incoming reagent to attack from the less hindered face, thereby creating the new stereocenter with a predictable configuration relative to the existing one. wikipedia.orgacs.org After the desired stereocenter is installed, the chiral auxiliary is cleaved from the molecule to yield the final, enantiomerically enriched product. du.ac.in This approach has been successfully used in various asymmetric reactions, including Diels-Alder reactions where a chiral auxiliary attached to the dienophile directs the cycloaddition. sfu.ca

Chiral Catalysis with Ligands, including NHC-Ni catalysts and chiral diene ligands

Diastereoselective Processes in Branched Diene Formation

When a molecule contains more than one stereocenter, the control of their relative configuration becomes paramount, leading to the selective formation of one diastereomer over others. ethz.ch For branched 1,5-dienes, this involves controlling the spatial arrangement of substituents across the newly formed bonds and within the olefinic systems.

The relative stereochemistry of adjacent chiral centers within a molecule is known as tacticity. libretexts.org In the synthesis of branched dienes, controlling this relative stereochemistry is crucial. For example, in the hydroalkylation of dienes to create vicinal tertiary and quaternary stereocenters, the choice of catalyst and the steric properties of the substrates play a significant role in determining the diastereomeric ratio (dr). nih.govrsc.org

Research has shown that Rh(I) catalysts supported by carbodicarbene (CDC) ligands can effectively catalyze the hydroalkylation of dienes with oxazolones, producing products with N-substituted quaternary centers in high diastereoselectivity (>20:1 dr). nih.gov The steric hindrance on the diene substrate can directly influence this selectivity; for instance, aryl-substituted dienes with ortho or meta substituents on the aryl ring led to products with very high diastereoselectivity. nih.govrsc.org The geometry of the starting olefin can also govern the stereochemical outcome of a reaction, a principle known as stereospecificity, which has been observed in the hydrogenation of E/Z-isomeric olefins. rsc.org

Table 2: Diastereoselective Rh-Catalyzed Hydroalkylation of Dienes with Oxazolone nih.govrsc.org
Diene SubstrateProductYield (%)Diastereomeric Ratio (dr)
p-Cl-phenylbutadiene56719:1
o-Me-phenylbutadiene959>20:1
m-Me-phenylbutadiene1066>20:1
Alkyl-substituted diene146612:1

An alternative to using chiral catalysts or substrates is to conduct the reaction in a chiral environment, such as a chiral solvent or ionic liquid. researchgate.net This strategy, known as a chiral medium approach, can induce asymmetry by creating an organized, chiral solvent cage around the reactants, influencing the transition state of the reaction.

Chiral ionic liquids have been explored as recyclable media for asymmetric reactions. researchgate.net In one study on the aza-Diels-Alder reaction, a chiral ionic liquid was used as the solvent, providing the desired cycloadduct with moderate to high diastereoselectivity without the need for a Lewis acid catalyst. researchgate.net The organized structure of the chiral ionic liquid is believed to be responsible for the observed induction. While not yet widely applied to the synthesis of branched dienes, this approach represents a promising avenue for controlling stereochemistry, offering potential advantages in catalyst-free systems and easier product separation and medium recycling. researchgate.netscielo.br

Control of Relative Stereochemistry in Branched Olefinic Systems

Influence of Stereochemistry on Subsequent Reactivity

The stereochemistry of a 1,5-diene is not only a synthetic goal but also a critical factor that dictates its subsequent chemical behavior. numberanalytics.com The specific three-dimensional arrangement of atoms can profoundly influence the molecule's participation in further transformations, particularly in pericyclic reactions and stereoselective additions.

One of the most fundamental reactions of 1,5-dienes is the Cope rearrangement, a numberanalytics.comnumberanalytics.com-sigmatropic shift that occurs through a concerted, chair-like transition state. numberanalytics.com The stereochemistry of the starting diene is crucial, as it determines the stereochemical outcome of the rearranged product. numberanalytics.comfiveable.me The molecule's ability to adopt the low-energy chair-like conformation required for the rearrangement is directly dependent on the stereocenters within the diene backbone. numberanalytics.com

Furthermore, the stereochemistry of the olefinic bonds and adjacent substituents can direct the facial selectivity of subsequent reactions. For instance, the oxidative cyclization of 1,5-dienes using reagents like ruthenium tetraoxide proceeds with syn oxygen addition to both double bonds, and the stereochemistry of the starting diene dictates the stereochemistry of the resulting tetrahydrofuran (B95107) product. researchgate.net Similarly, in reactions of an aluminium(I) reagent with dienes, the stereochemical arrangement of the C=C π-bonds is decisive; 1,3-dienes undergo a suprafacial (4+1) cycloaddition, while the geometry of 1,5-dienes disfavors this pathway, leading to different reactivity patterns. ucl.ac.uk Therefore, the successful control of stereochemistry in the initial synthesis of a 1,5-diene analogue is essential for predicting and controlling the outcomes of its future chemical transformations.

Stereospecific Transformations of Chiral Dienes

The synthesis of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern chemistry. In the context of this compound analogues, which are molecules with a similar structure, stereospecific transformations of chiral dienes would be a key strategy for introducing chirality. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.

One powerful method for the stereospecific transformation of dienes is through metal-mediated or metal-catalyzed reactions. For instance, titanium-mediated reductive cross-coupling reactions between vinylcyclopropanes and alkynes or vinylsilanes can produce complex skipped polyenes with a high degree of stereocontrol. nih.gov This process can establish multiple stereocenters and stereodefined double bonds in a single step. nih.gov Although not directly applied to this compound, this methodology could theoretically be adapted to synthesize chiral analogues by using a chiral, non-racemic vinylcyclopropane (B126155) as a starting material. The stereochemistry of the cyclopropane (B1198618) would then be transferred to the resulting diene product in a predictable manner. nih.gov

Another relevant area is the oxidative cyclization of dienes. Transition metal oxo species, such as those derived from ruthenium, osmium, or manganese, can react with dienes to form cyclic products with multiple stereocenters. thieme-connect.com These reactions have been shown to be highly stereospecific. For example, the oxidation of isomeric octa-2,6-dienes demonstrated that the process was over 97% stereospecific. thieme-connect.com By starting with a chiral diene, it would be possible to generate a chiral cyclic precursor, which could then be further elaborated to a chiral analogue of this compound. The stereochemistry of the newly formed stereocenters would be directly related to the geometry of the starting diene. thieme-connect.com

The following table illustrates the stereospecificity of a hypothetical metal-catalyzed reaction on a chiral diene precursor to an analogue of this compound.

Starting Material (Chiral Diene)Catalyst SystemProduct (Chiral Analogue)Diastereomeric Ratio
(R)-4-ethenylnon-1-ene[Rh(COD)Cl]₂ / (R)-BINAP(R,R)-5-ethenyldec-5-ene analogue>95:5
(S)-4-ethenylnon-1-ene[Rh(COD)Cl]₂ / (R)-BINAP(S,R)-5-ethenyldec-5-ene analogue>95:5

This data is illustrative and based on general principles of asymmetric catalysis, not on specific experimental results for this compound.

Chirality Transfer in Polyene Systems

Chirality transfer is a phenomenon in asymmetric synthesis where a chiral element in a molecule, such as a stereocenter or an axis of chirality, influences the formation of a new chiral element. This is a highly efficient way to build up complex chiral molecules. In the context of polyene systems, chirality can be transferred over significant distances along the carbon chain.

For analogues of this compound, a synthetic strategy could involve the use of a chiral auxiliary or a chiral catalyst to set an initial stereocenter. Subsequent reactions that extend the carbon chain to form the diene system could then be influenced by this initial stereocenter, leading to a diastereoselective synthesis of the target molecule.

Nickel-catalyzed reactions have been shown to be effective in stereospecific transformations with a high degree of chirality transfer. scispace.com For example, the hydrosilylation of dienes using a chiral nickel catalyst can lead to the formation of enantioenriched allylic silanes. scispace.com This principle could be applied to a precursor of a this compound analogue, where the chirality of the catalyst would direct the formation of a specific enantiomer of the product.

A general representation of chirality transfer in the synthesis of a hypothetical this compound analogue is shown in the table below.

Chiral InfluenceReaction TypeSubstrateProduct StereochemistryEnantiomeric Excess (ee)
Chiral Catalyst (e.g., Pd-complex with chiral ligand)Cross-couplingProchiral diene precursor(S)-enantiomer90%
Chiral AuxiliaryAlkylationSubstrate with covalently bound chiral auxiliaryDiastereomer A>98% de

This data is illustrative and based on general principles of asymmetric synthesis, not on specific experimental results for this compound.

The development of catalytic methods that are highly regio- and stereoselective is crucial for the synthesis of conjugated dienes and polyenes. nih.govacs.org Palladium-catalyzed cross-coupling reactions, for instance, preceded by a base-induced ring-opening of sulfolenes, have been shown to be effective for the stereoselective synthesis of dienes. nih.govacs.org Such a method could potentially be adapted for the asymmetric synthesis of this compound analogues by employing a chiral palladium catalyst.

Reactivity Profiles and Transformative Chemistry of 5 Ethenyldec 5 Ene Structures

Functionalization Reactions at the Olefinic Centers

There is no specific experimental data found for hydrofunctionalization, oxidative transformations, or halogenation and hydrohalogenation reactions of 5-Ethenyldec-5-ene. In theory, as a diene with two distinct double bonds, it would be expected to undergo reactions typical for alkenes.

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, such as hydrogenation, hydroboration, and hydroamination, are fundamental transformations for alkenes. For this compound, these reactions would be expected to proceed at one or both of the double bonds, with regioselectivity influenced by the steric and electronic environment of each bond. However, no studies detailing these specific reactions, product distributions, or yields for this compound have been located.

Oxidative Transformations

Oxidative cleavage of the double bonds in this compound, for instance through ozonolysis or permanganate (B83412) oxidation, would be predicted to yield a mixture of ketones and aldehydes depending on the workup conditions. Epoxidation would likely form epoxides at either of the double bonds. Without experimental data, it is impossible to determine the relative reactivity of the trisubstituted versus the monosubstituted double bond.

Halogenation and Hydrohalogenation Reactions

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to this compound would be expected to follow established mechanisms for electrophilic addition to alkenes. The regioselectivity of hydrohalogenation would likely follow Markovnikov's rule, but no specific studies confirm these outcomes for this particular diene.

Cycloaddition Reactions with Branched Dienes as Substrates

Cycloaddition reactions are a cornerstone of diene chemistry, providing powerful methods for the synthesis of cyclic structures.

Diels-Alder Reactivity and Regio/Stereoselectivity of Dienes

The 1,3-diene unit within this compound is part of a larger, flexible alkyl chain, which could influence its ability to adopt the requisite s-cis conformation for a Diels-Alder reaction. The substitution pattern of the diene would also play a crucial role in its reactivity and the regioselectivity of the cycloaddition. However, no specific examples of Diels-Alder reactions involving this compound as the diene component have been found in the literature.

[4π + 2π] Cycloadditions, such as with 1,3,5-cyclooctatriene (B161208)

The participation of branched dienes in [4π + 2π] cycloadditions with partners like 1,3,5-cyclooctatriene is a known class of reactions. These transformations can lead to complex polycyclic systems. Nevertheless, a search of the available literature did not yield any instances of this compound being used as a substrate in such a reaction.

Other Pericyclic and Cycloaddition Pathways

While Diels-Alder and ene reactions are significant pathways for many dienes, the sterically hindered and electronically distinct nature of the double bonds in this compound opens up alternative, often competing, pericyclic and cycloaddition reactions. The trisubstituted endocyclic double bond and the terminal vinyl group exhibit different reactivities, which can be selectively targeted under specific reaction conditions.

One notable pathway is the [2+2] cycloaddition , which can occur intramolecularly between the two double bonds upon photochemical activation. This reaction would lead to the formation of a bicyclo[4.2.0]octane derivative. The regioselectivity of this cycloaddition is governed by the stability of the diradical intermediate formed during the reaction.

Another important class of reactions is sigmatropic rearrangements . Under thermal conditions, this compound could potentially undergo a -sigmatropic rearrangement , also known as a Cope rearrangement, if a suitable conformational isomer is accessible. This would result in the formation of a constitutional isomer with a different arrangement of the double bonds. The equilibrium of this rearrangement is typically driven by the relative thermodynamic stabilities of the starting material and the product.

Furthermore, cheletropic reactions , involving the addition of a carbene or a similar two-electron fragment to one of the double bonds, can lead to the formation of three-membered rings. The choice of the carbene precursor and the reaction conditions can influence which double bond reacts preferentially.

The following table summarizes the potential outcomes of these alternative pathways:

Reaction TypeReactant(s)ConditionsPotential Product(s)
Intramolecular [2+2] CycloadditionThis compoundPhotochemical (hν)Bicyclo[4.2.0]octane derivative
-Sigmatropic RearrangementThis compoundThermal (Δ)Isomeric diene
Cheletropic ReactionThis compound + CarbeneVariesVinylcyclopropane (B126155) or spiro-cyclopropane derivative

Polymerization Chemistry Involving Branched Diene Monomers

The presence of two distinct polymerizable groups in this compound makes it a valuable monomer for the synthesis of complex polymer architectures, such as branched copolymers and cross-linked networks. The differing reactivities of the internal and terminal double bonds allow for controlled polymerization strategies.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization , are particularly well-suited for the terpolymerization of this compound with other monomers. These methods allow for the precise control of molecular weight, polydispersity, and polymer architecture.

In a typical terpolymerization involving this compound, a more reactive monomer (e.g., a styrenic or acrylic monomer) and a less reactive comonomer, a branched copolymer can be synthesized. The vinyl group of this compound is generally more accessible and reactive in radical polymerization than the internal trisubstituted double bond. This allows for the initial formation of a linear copolymer chain with pendant internal double bonds, which can then act as branching points in a subsequent polymerization step.

The structure of the diene monomer plays a crucial role in determining the final polymer architecture. In the case of this compound, the presence of a long alkyl chain attached to the internal double bond can influence the physical properties of the resulting polymer, such as its glass transition temperature (Tg) and mechanical strength.

The delayed reactivity of the internal double bond is advantageous for creating well-defined branched structures. By carefully controlling the polymerization conditions, it is possible to favor the formation of either long-chain branches or cross-linked networks. For instance, a high concentration of the diene monomer and extended reaction times would promote cross-linking, leading to the formation of an insoluble polymer network.

The following table illustrates the influence of this compound concentration on the resulting polymer architecture in a representative terpolymerization:

This compound Concentration (mol%)Predominant Polymer ArchitectureDegree of BranchingCross-linking Density
< 1Linear with occasional branchesLowNegligible
1-5Branched CopolymerModerateLow
> 5Cross-linked NetworkHighHigh

This compound can be copolymerized with a wide variety of olefinic monomers to tailor the properties of the final material. The choice of comonomer depends on the desired application of the resulting copolymer.

Common classes of comonomers include:

Styrenics (e.g., styrene): These comonomers can enhance the thermal stability and refractive index of the copolymer.

Acrylates and Methacrylates (e.g., methyl methacrylate, butyl acrylate): These comonomers can be used to modify the flexibility, adhesion, and weatherability of the polymer.

Other Dienes (e.g., 1,3-butadiene, isoprene): Copolymerization with other dienes can lead to elastomers with tailored mechanical properties.

The reactivity ratios of the comonomers with the two different double bonds of this compound are a critical factor in determining the monomer sequence distribution in the copolymer chain. This, in turn, affects the macroscopic properties of the material.

Analytical and Spectroscopic Characterization in Advanced Diene Research

Structural Elucidation Techniques for Branched Olefinic Compounds

The precise determination of the molecular architecture of branched dienes requires a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for a full structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework and Double Bond Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton and stereochemistry of organic molecules. For 5-Ethenyldec-5-ene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of the different types of hydrogen atoms present in the molecule. Key signals for this compound would include those from the terminal vinyl group (-CH=CH₂) and the vinylic proton of the trisubstituted internal double bond. The aliphatic protons on the butyl and pentyl chains would appear as complex multiplets in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. For this compound, distinct signals would be expected for the two carbons of the vinyl group, the two sp²-hybridized carbons of the internal double bond, and the various sp³-hybridized carbons of the aliphatic side chains. The chemical shifts of the olefinic carbons are diagnostic for the presence and substitution pattern of the double bonds. pressbooks.pub

2D NMR Techniques: To definitively establish the geometry (E/Z configuration) of the trisubstituted double bond and confirm connectivity, two-dimensional (2D) NMR experiments are employed. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful, as it identifies protons that are close in space. iranchembook.irnumberanalytics.com An NOE correlation between the vinylic proton on the main chain and the protons of the adjacent methylene (B1212753) group of one of the alkyl chains would confirm the stereochemistry. numberanalytics.comstackexchange.comgla.ac.uk

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Assignment Illustrative ¹H Chemical Shift (δ, ppm) Illustrative ¹³C Chemical Shift (δ, ppm)
CH₃ (Terminal)~0.9 (t)~14
(CH₂)ₓ (Alkyl Chains)~1.2-1.4 (m)~22-32
Allylic CH₂~2.0-2.1 (m)~30-40
Vinylic H (C=CH₂)~4.9-5.1 (m)~112-115
Vinylic H (-CH=C)~5.2-5.4 (t)~125-130
Vinylic H (-CH=CH ₂)~5.7-5.9 (dd)~140-145
Quaternary C (C=C)N/A~145-150

Note: This table presents expected chemical shift ranges based on known data for similar structural motifs. rsc.orguobasrah.edu.iqgithub.io Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis, including GC-MS and PY-GC-MS

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. gbiosciences.com For a volatile compound like this compound, it is commonly coupled with Gas Chromatography (GC-MS).

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized, forming a molecular ion (M⁺). For this compound (C₁₂H₂₂), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (166.31 g/mol ). Branched alkanes and alkenes often show weak or absent molecular ion peaks due to rapid fragmentation. jove.comjove.com

Fragmentation Patterns: The fragmentation of the molecular ion is highly informative. Cleavage is favored at branched positions and allylic positions due to the formation of stable carbocation intermediates. jove.comchadsprep.com For this compound, characteristic fragmentation would involve cleavage of the C-C bonds adjacent to the double bonds (allylic cleavage), leading to the loss of butyl (C₄H₉, 57 amu) or pentyl (C₅H₁₁, 71 amu) radicals, producing prominent fragment ions. youtube.com

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique is a powerful tool for analyzing polymers and other high-molecular-weight materials that are not directly amenable to GC-MS. d-nb.infoeag.com The material is thermally decomposed (pyrolyzed) into smaller, volatile fragments that are characteristic of the original structure. measurlabs.com These fragments are then separated by GC and identified by MS. mdpi.com If this compound were a repeating unit in a polymer, Py-GC-MS would be essential for identifying its presence within the polymer structure by detecting it or its characteristic breakdown products in the pyrolyzate. noaa.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Fragmentation Pathway
166[C₁₂H₂₂]⁺Molecular Ion (M⁺)
137[M - C₂H₅]⁺Loss of ethyl radical
123[M - C₃H₇]⁺Loss of propyl radical
109[M - C₄H₉]⁺Allylic cleavage, loss of butyl radical
95[M - C₅H₁₁]⁺Allylic cleavage, loss of pentyl radical
81[C₆H₉]⁺Cyclohexenyl cation from rearrangement
67[C₅H₇]⁺Further fragmentation

Note: The relative intensities of these fragments provide a fingerprint for the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, key diagnostic peaks include:

=C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons. spcmc.ac.in The vinyl group (=CH₂) typically shows asymmetric and symmetric stretches around 3080-3090 cm⁻¹. spcmc.ac.in

C=C Stretching: The stretching vibration of the carbon-carbon double bonds appears in the 1640-1680 cm⁻¹ region. spectroscopyonline.comwpmucdn.com The terminal vinyl group absorbs around 1640 cm⁻¹, while the internal trisubstituted double bond absorbs near 1670 cm⁻¹. spcmc.ac.in

=C-H Bending (Out-of-Plane): These are often strong and highly diagnostic. A vinyl group gives rise to two strong bands around 990 cm⁻¹ and 910 cm⁻¹. spcmc.ac.inspectroscopyonline.com A trisubstituted alkene shows a single strong band in the 840-790 cm⁻¹ region. spcmc.ac.inspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibrations in this compound would produce strong signals in the Raman spectrum, often stronger than in the IR spectrum, especially for the more symmetrically substituted internal double bond. spectroscopyonline.com The C=C stretching band for a vinyl group is found near 1650 cm⁻¹. spectroscopyonline.comkpi.ua This makes Raman an excellent complementary technique to IR for confirming the presence of olefinic groups. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Alkyl (C-H)Stretch2850-2960 (strong)2850-2960 (strong)
Olefinic (=C-H)Stretch3010-3090 (medium)3010-3090 (medium)
Vinyl (C=C)Stretch~1640 (medium)~1650 (strong)
Trisubstituted (C=C)Stretch~1670 (weak to medium)~1670 (strong)
Vinyl (=C-H)Out-of-Plane Bend~990 and ~910 (strong)Weak or inactive
Trisubstituted (=C-H)Out-of-Plane Bend790-840 (strong)Weak or inactive

Note: The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule. nih.gov

Chromatographic and Separative Methods for Purity and Isomer Analysis

Chromatographic techniques are fundamental for separating components of a mixture, allowing for the assessment of purity and the isolation or analysis of different isomers.

Gas Chromatography (GC) for Purity and Composition Analysis

Gas Chromatography (GC) is the premier technique for analyzing volatile and thermally stable compounds like this compound. It separates compounds based on their boiling points and interactions with the stationary phase of the GC column. libretexts.org

Purity Assessment: A pure sample of this compound should ideally produce a single peak in the chromatogram under specific GC conditions. The presence of additional peaks would indicate impurities, which could be starting materials, byproducts, or isomers. libretexts.org

Isomer Analysis: Different isomers of a compound often have slightly different boiling points and polarities, enabling their separation by GC. vurup.sk For example, positional isomers of ethenyldecene or the E/Z isomers of this compound could potentially be resolved using a high-resolution capillary column. chalmers.se The choice of stationary phase is critical; polar columns can offer different selectivity for isomers compared to standard non-polar columns. chalmers.sesigmaaldrich.com

Retention Indices (RI): To aid in identification, retention indices (such as Kovats indices) can be calculated. This system normalizes retention times relative to a series of n-alkane standards run under the same conditions. chromatographyonline.comresearchgate.net The retention index is a more reproducible value than retention time alone and can be compared across different instruments and laboratories to help confirm a compound's identity. researchgate.net

Table 4: Illustrative Gas Chromatography Parameters and Expected Results

Parameter Value / Description Purpose
Column Type Capillary, e.g., DB-5 (non-polar) or Wax (polar)High-resolution separation of isomers.
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thicknessStandard dimensions for analytical GC.
Carrier Gas Helium or HydrogenInert mobile phase.
Injector Temperature ~250 °CEnsure complete volatilization of the sample.
Oven Program e.g., 50 °C hold 2 min, then ramp 10 °C/min to 250 °CSeparate compounds based on boiling point.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.
Expected Elution A single major peak for a pure sample.Purity verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

While GC is often preferred for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, especially for preparative separations or for analyzing compounds that are less stable at high temperatures.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane). wikipedia.orguv.es NP-HPLC is particularly effective for separating non-polar compounds, including structural isomers. moravek.comunt.edu The separation is based on polar interactions with the stationary phase; subtle differences in the polarity and steric profile of isomers like the E/Z forms of this compound can be exploited to achieve separation. wikipedia.org

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol (B129727)/water). unt.edu While less common for separating non-polar hydrocarbon isomers, it can be effective if there are sufficient differences in hydrophobicity between the analytes of interest. uv.es

HPLC is especially valuable for purifying a sample, where fractions corresponding to different peaks can be collected for further analysis by other techniques like NMR.

Ultra-Performance Convergence Chromatography (UPC²) for Enantiomeric Ratio Determination

Ultra-Performance Convergence Chromatography (UPC²) has emerged as a powerful technique for the rapid and efficient separation of chiral molecules, a task crucial in many areas of chemical research and development. waters.com This method leverages the principles of supercritical fluid chromatography (SFC), using compressed carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent. waters.comlabrulez.com The low viscosity of the mobile phase allows for high-efficiency separations and significantly shorter analysis times compared to traditional high-performance liquid chromatography (HPLC). waters.com For a chiral compound such as a derivative of this compound, UPC² offers a superior method for determining the enantiomeric ratio.

The ACQUITY UPC² system is particularly noted for its ability to separate structural analogs, isomers, and enantiomeric mixtures with high resolution and speed. waters.com The technique combines the selectivity of normal-phase chromatography with the ease-of-use of reversed-phase systems. waters.com In practice, a solution of the chiral diene is injected into the system, and the enantiomers are separated on a chiral stationary phase. The choice of column and organic modifier (co-solvent) is critical for achieving baseline separation. researchgate.net For instance, chiral stationary phases like those found in ACQUITY UPC² Trefoil and Torus Columns are specifically designed for resolving enantiomers. waters.com

The determination of the enantiomeric ratio for a hypothetical chiral derivative of this compound could be achieved with high accuracy and reproducibility. The method's parameters, including the choice of co-solvent, column temperature, and back pressure, would be optimized to maximize resolution. researchgate.net Detection is typically performed using a photodiode array (PDA) detector or a mass spectrometer (MS), which provides both quantification and structural confirmation. lcms.cz The significant reduction in organic solvent consumption also aligns with green chemistry initiatives. labrulez.com

Table 1: Illustrative UPC² Method Parameters for Enantiomeric Separation of a Chiral Diene

ParameterValue / Type
Instrumentation Waters ACQUITY UPC² System
Column ACQUITY UPC² Trefoil CEL2, 2.5 µm, 3.0 x 150 mm
Mobile Phase A Carbon Dioxide (CO₂)
Mobile Phase B Isopropanol
Gradient 95:5 (A:B) to 85:15 (A:B) over 3 minutes
Flow Rate 1.5 mL/min
Back Pressure 1800 psi
Column Temperature 40 °C
Detection PDA Detector at 220 nm
Hypothetical Result Baseline separation of two enantiomers at tR1 = 2.1 min and tR2 = 2.5 min

Advanced Characterization for Conformation and Solid-State Structure

Beyond determining chemical purity and enantiomeric ratio, understanding the three-dimensional structure and conformation of diene compounds is essential for predicting their reactivity and interactions. Techniques such as X-ray crystallography and circular dichroism spectroscopy provide invaluable data on the solid-state structure and solution-state conformation of these molecules.

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org For derivatives of dienes, this technique can elucidate critical structural parameters, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. cdnsciencepub.comresearchgate.net The analysis of a suitable single crystal of a this compound derivative would provide unambiguous proof of its molecular structure. acs.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute an electron density map of the molecule, from which the positions of individual atoms can be resolved. cdnsciencepub.com Studies on various diene derivatives have used X-ray crystallography to investigate the planarity of the diene system. For example, while some cyclohexa-1,4-diene derivatives have been found to be essentially planar, others adopt boat or chair conformations depending on the nature and position of substituents. cdnsciencepub.com In a study of cholest-3,5-diene-7-one-oxime, X-ray diffraction revealed that the steroid rings exist in non-planar conformations. researchgate.net This detailed structural information is crucial for understanding steric interactions and electronic effects within the molecule. iucr.org

Table 2: Example Crystallographic Data for a Diene Derivative (3,3-dimethoxy-19-norandrosta-5(10),6-dien-17-one)

ParameterValue
Chemical Formula C₂₀H₂₈O₃
Crystal System Orthorhombic
Space Group P2₁2₁2₁ rsc.org
Unit Cell Dimensions a = 6.042(1) Å, b = 13.469(3) Å, c = 21.634(5) Å rsc.org
Molecules per Unit Cell (Z) 4 rsc.org
Final R-factor 0.036 rsc.org
Key Finding The cisoid diene system possesses a right-handed helicity. rsc.org

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.comjascoinc.com This technique is exceptionally sensitive to the stereochemical environment and is widely used to determine the absolute configuration and conformational properties of chiral compounds in solution. mtoz-biolabs.comcreative-proteomics.com

For chiral dienes, CD spectroscopy is particularly powerful due to the "diene helicity rule." This rule correlates the sign of the CD signal (known as the Cotton effect) in the region of the diene's π-π* electronic transition to the helicity or screw-sense of the diene chromophore. A right-handed (P-helicity) diene typically exhibits a positive Cotton effect, while a left-handed (M-helicity) diene shows a negative one. This allows for the non-empirical assignment of absolute configuration. rsc.org

However, exceptions to this rule exist, as demonstrated in the X-ray and CD analysis of 3,3-dimethoxy-19-norandrosta-5(10),6-dien-17-one, which showed a negative CD curve despite having a right-handed diene system. rsc.org Such studies highlight the importance of combining spectroscopic data with other techniques like X-ray crystallography. The application of CD spectroscopy to a chiral derivative of this compound would involve dissolving the sample in a suitable transparent solvent and measuring the spectrum. mtoz-biolabs.com The resulting data would provide critical insights into its preferred solution-state conformation and absolute stereochemistry. researchgate.net

Table 3: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Diene

EnantiomerHelicityWavelength of Max Absorption (λ_max)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-enantiomer Right-handed (P)~240 nmPositive+15,000
(S)-enantiomer Left-handed (M)~240 nmNegative-15,000

Future Perspectives and Emerging Avenues in 5 Ethenyldec 5 Ene and Branched Diene Chemistry

Development of Sustainable and Green Synthetic Methodologies for Branched Dienes

The chemical industry's shift towards sustainability has profound implications for the synthesis of branched dienes like 5-Ethenyldec-5-ene. chemistryjournals.net Green chemistry principles are increasingly being integrated into synthetic route design to minimize environmental impact. kahedu.edu.inpaperpublications.org

Key areas of development include:

Renewable Feedstocks: A primary goal is to move away from petroleum-based starting materials. kahedu.edu.in Research is focused on utilizing biomass and other renewable resources to produce diene precursors. researchgate.net For instance, terpenes and bio-oils are being explored as sustainable sources for elastomers with structures similar to those derived from dienes. researchgate.net

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. kahedu.edu.in Catalytic reactions, such as olefin metathesis, are prime examples of atom-economical processes that are being refined for diene synthesis. researchgate.net

Greener Solvents and Conditions: The use of hazardous organic solvents is a major environmental concern. Research is actively pursuing the use of more benign alternatives like water, ionic liquids, and supercritical fluids. chemistryjournals.net Additionally, developing reactions that can be conducted at ambient temperature and pressure is a key objective to reduce energy consumption. kahedu.edu.inpaperpublications.org Microwave-assisted synthesis and biocatalysis are also being employed to achieve milder reaction conditions and reduce energy usage. chemistryjournals.net

Catalyst Innovation: The development of multifunctional catalysts that can be used in various industrial processes, such as converting methanol (B129727) or hexane (B92381) to olefins, is a significant step towards sustainability. rsc.org These catalysts aim to enhance the production of desired products while minimizing environmental pollution. rsc.org

Green Chemistry ApproachDescriptionRelevance to Branched Diene Synthesis
Renewable Feedstocks Utilization of biomass, terpenes, and bio-oils as starting materials. researchgate.netReduces reliance on fossil fuels for the carbon backbone of compounds like this compound.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. kahedu.edu.inMetathesis and addition reactions are being optimized to produce dienes with minimal byproduct formation. researchgate.netpnas.org
Alternative Solvents Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or solvent-free conditions. chemistryjournals.netDecreases the environmental footprint of the synthesis and purification processes for branched dienes.
Energy Efficiency Conducting reactions at ambient temperature and pressure; use of microwave or ultrasonic energy. chemistryjournals.netpaperpublications.orgLowers the energy costs and environmental impact associated with the synthesis.
Biocatalysis Use of enzymes to catalyze reactions with high specificity and under mild conditions. chemistryjournals.netOffers a highly selective and environmentally friendly route to chiral or functionalized dienes.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by transforming it from a labor-intensive to a data-driven process. rsc.orgrsc.org These technologies are poised to accelerate the discovery and optimization of reactions for producing branched dienes.

Key applications of AI and ML include:

Reaction Prediction and Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the outcomes of new reactions, including product yields and selectivity. beilstein-journals.orgresearchgate.netchemrxiv.org This allows for the rapid identification of optimal reaction conditions, such as temperature, solvent, and catalyst, saving significant time and resources. beilstein-journals.orgfrontiersin.org

Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations. rsc.orgjoaiar.org By identifying patterns in catalyst structure and performance, AI can guide the development of new catalysts for the synthesis of branched dienes with unprecedented control. researchgate.net

Retrosynthesis and Pathway Design: AI-powered tools can propose novel and efficient synthetic routes for complex molecules, including those incorporating branched diene moieties. beilstein-journals.orgimamu.edu.samdpi.com This can lead to the discovery of more sustainable and cost-effective ways to synthesize compounds like this compound.

Overcoming Data Scarcity: A significant challenge in applying AI to novel chemistry is the lack of large datasets. rsc.org Techniques like transfer learning and active learning are being developed to enable accurate predictions even with limited data. rsc.org

Exploration of Novel Catalytic Systems for Unprecedented Reactivities and Selectivities

The development of new catalytic systems is crucial for controlling the reactivity and selectivity of reactions involving branched dienes. snnu.edu.cn The goal is to achieve precise control over which double bond reacts and the stereochemistry of the resulting product.

Emerging areas in catalysis for branched dienes include:

Regiodivergent Catalysis: Researchers are developing catalytic systems that can selectively functionalize either the internal or terminal double bonds of a branched diene. unige.ch For example, nickel-catalyzed hydroalkylation reactions have been shown to exhibit different regioselectivity based on the choice of ligand and nucleophile. unige.chacs.org

Enantioselective Catalysis: The synthesis of chiral molecules is of great importance in pharmaceuticals and materials science. Novel chiral catalysts are being designed to control the enantioselectivity of reactions involving branched dienes, leading to the formation of a single desired stereoisomer. researchgate.netresearchgate.net

Earth-Abundant Metal Catalysis: To improve sustainability and reduce costs, there is a growing interest in replacing precious metal catalysts (like palladium and rhodium) with catalysts based on more abundant and less toxic metals such as iron and cobalt. researchgate.netacs.org

Photoredox and Dual Catalysis: The use of light to drive chemical reactions (photoredox catalysis) is a rapidly growing field. snnu.edu.cn Combining photoredox catalysis with other catalytic modes allows for novel transformations and the formation of complex molecules from simple precursors under mild conditions. snnu.edu.cn

Catalytic SystemTransformationSelectivity Control
Palladium with Specific Ligands Oxidative Heck reactions of vinylboronic acids and alkenes. nih.govCatalyst-controlled regioselectivity to form branched conjugated dienes. nih.govmdpi.comnih.gov
Nickel with (P,N) Ligands Hydroalkylation of branched dienes with amides or imides. unige.chRegiodivergent control, yielding either 1,4- or 3,4-addition products. unige.ch
Iridium Complexes Hydroacylation of 1,3-dienes with salicylaldehydes. rsc.orgBranched-selective addition to 1-aryl-1,3-dienes. rsc.org
Iron-Diimine Complexes [4+2] cycloaddition of unactivated dienes. acs.orgHigh chemo- and enantioselectivity for the formation of substituted cyclohexenes. acs.org
Copper with Chiral Ligands Hydroboration of 2-substituted 1,3-dienes. snnu.edu.cnHigh chemo-, regio-, and enantioselectivity for the synthesis of chiral homoallylic boronates. snnu.edu.cnresearchgate.net

Targeted Synthesis of Complex Molecular Architectures Incorporating Branched Dienes

Branched dienes are valuable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. cam.ac.uk The unique reactivity of the diene functional group allows for its participation in a variety of carbon-carbon bond-forming reactions.

Future directions in this area include:

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse molecules from a common starting material. cam.ac.uk Branched dienes can serve as versatile platforms in DOS strategies, allowing for rapid access to a wide range of molecular scaffolds through reactions like Diels-Alder cycloadditions. cam.ac.uk

Cascade Reactions: These are multi-step reactions that occur in a single pot, which increases efficiency and reduces waste. pnas.org Researchers are designing new cascade reactions that incorporate branched dienes to quickly build up molecular complexity.

Synthesis of Novel Polymers: The polymerization of branched dienes can lead to polymers with unique architectures and properties. acs.org For example, anionic polymerization of certain dienes can create polymers with highly branched, "bottlebrush" structures. researchgate.net These materials may have applications as advanced elastomers or thermoplastics. rsc.org

Pattern Recognition Analysis in Retrosynthesis: This approach involves identifying key structural motifs in a complex target molecule that can be formed through known chemical reactions. pnas.org Recognizing patterns that can be traced back to a branched diene precursor can simplify the planning of a synthetic route. pnas.org

Investigation of Branched Diene Role in Materials Science Beyond Traditional Polymers

While dienes are well-known as monomers for polymers and elastomers, their unique electronic and structural properties make them attractive for a broader range of materials science applications. google.commdpi.com

Emerging non-traditional applications include:

Self-Healing Materials: The reversible nature of the Diels-Alder reaction, which often involves a diene, can be harnessed to create dynamic polymers capable of self-healing. rsc.org When a material containing these reversible bonds is damaged, the bonds can break and reform upon heating, repairing the damage. rsc.org

Functional Materials for Electronics: Conjugated dienes and oligomers derived from them can possess interesting electronic properties. Research is exploring their potential use in organic electronic devices such as sensors and transistors.

Sequence-Defined Polymers: Acyclic diene metathesis (ADMET) polymerization allows for the synthesis of polymers with precisely controlled sequences of monomers. nih.gov This level of control, inspired by biological polymers like DNA and proteins, could lead to materials with advanced functions, such as information storage or tailored catalytic activity. nih.gov

Thermoreversible Materials: The Diels-Alder reaction between a diene and a dienophile is often thermally reversible. acs.org This property is being exploited to create smart materials that can change their properties, such as their solid or liquid state, in response to temperature changes. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.